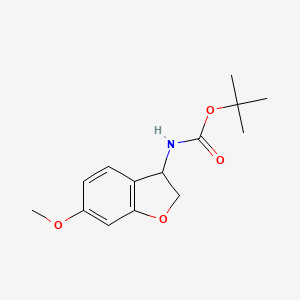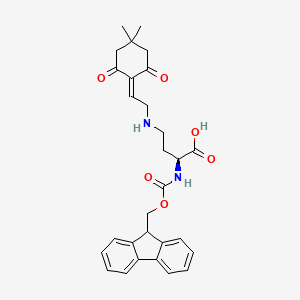
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HATU or DIC in the presence of a base.
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, peptides synthesized with this compound can serve as therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including research, diagnostics, and therapeutics.
作用机制
The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed.
相似化合物的比较
Similar Compounds
Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection.
Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The Fmoc group is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are required.
属性
分子式 |
C29H32N2O6 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
(2S)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m0/s1 |
InChI 键 |
NFCIJFBWDXNMRV-DEOSSOPVSA-N |
手性 SMILES |
CC1(CC(=O)C(=CCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
规范 SMILES |
CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
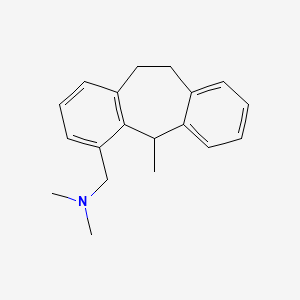
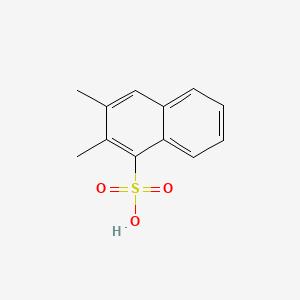
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

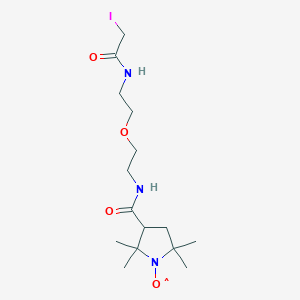

![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)

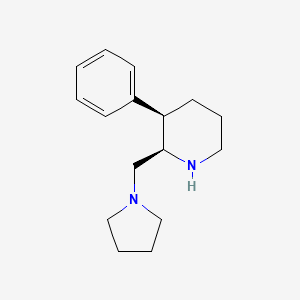
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
